1,5-Dichloro-9,10-dihydroanthracene
Description
1,5-Dichloro-9,10-dihydroanthracene is a chlorinated dihydroanthracene derivative synthesized via HCl-catalyzed reduction of 1,5-dichloroanthraquinone, followed by a Diels-Alder (DA) reaction with acrolein . However, direct synthesis of its aldehyde intermediate through DA reactions with acrolein under various conditions proved challenging, highlighting the compound’s sensitivity to reaction parameters . Structurally, it features a partially hydrogenated anthracene backbone with chlorine atoms at the 1- and 5-positions, conferring unique electronic and steric properties. This compound serves as a precursor for tetracyclic antidepressants, such as homologues of maprotiline and benzoctamine, which exhibit significant antidepressant activity in murine models .
Properties
CAS No. |
876274-67-8 |
|---|---|
Molecular Formula |
C14H10Cl2 |
Molecular Weight |
249.1 g/mol |
IUPAC Name |
1,5-dichloro-9,10-dihydroanthracene |
InChI |
InChI=1S/C14H10Cl2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-6H,7-8H2 |
InChI Key |
HPGVHYDFZAMOMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC3=C1C(=CC=C3)Cl)C(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
1,5-Dichloro-9(10H)-anthracenone Derivatives
- Structure : Features a ketone group at position 9, differentiating it from the dihydroanthracene backbone of 1,5-dichloro-9,10-dihydroanthracene .
- Synthesis: Prepared via bromination of 1,5-dichloroanthraquinone followed by nucleophilic substitution with alcohols or amines at the 10-position .
- Key Findings: 10-propyloxy and 10-benzyloxy derivatives demonstrated moderate cytotoxicity against tumor cells, with IC₅₀ values ranging from 10–50 μM . Substituents at the 10-position influence lipid peroxidation activity, with 10-diethylamino derivatives showing enhanced antioxidant effects .
Thioanthraquinone Analogues
- Structure: Sulfur-containing derivatives (e.g., 1-chloro-5-(dodecylthio)anthracene-9,10-dione) synthesized from 1,5-dichloroanthraquinone .
- Synthesis: Thiol-anthraquinone coupling reactions under nucleophilic conditions .
- Key Findings :
1,8-Dichloro-9,10-dihydroanthracene Derivatives
9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives
- Structure: Methoxy or alkylamino substitutions on the dihydroanthracene core .
- Synthesis : Functionalization via Friedel-Crafts alkylation or nucleophilic substitution .
- Key Findings :
Therapeutic Implications
- Antidepressants : 1,5- and 1,8-dichloro-dihydroanthracenes are promising leads for tricyclic antidepressant analogues, with efficacy comparable to maprotiline .
- Anticancer Agents: 1,5-Dichloroanthracenones induce lipid peroxidation and cytotoxicity, but efficacy requires balancing redox activity and cellular uptake .
- Receptor-Targeted Agents : AMDA derivatives demonstrate the importance of substituent positioning in optimizing receptor-ligand interactions .
Preparation Methods
Reaction Conditions and Optimization
Key parameters include:
-
Temperature : Optimal reactivity occurs between 200–250°C, balancing reaction rate and byproduct formation.
-
Chlorine Flow Rate : Controlled introduction prevents excess chlorine, minimizing over-chlorination.
-
Phthalic Anhydride Ratio : A minimum 50% weight ratio relative to nitroanthraquinone ensures homogeneity.
The reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC), with termination upon complete consumption of the nitro precursor. Post-reaction, phthalic anhydride is separated via distillation or solvent extraction, yielding 1,5-dichloroanthraquinone with purities exceeding 90%.
Table 1: Representative Chlorination Conditions and Outcomes
| Example | Temp (°C) | Cl₂ Flow Rate (L/hr) | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1a | 240–245 | 11 | 150 | 91.2 | 94 |
| 2 | 200–210 | 8 | 180 | 88.5 | 92 |
Alternative Synthetic Routes
Direct Chlorination of Dihydroanthracene
Electrophilic chlorination of 9,10-dihydroanthracene faces challenges due to reduced aromaticity in the central ring. Radical chlorination using sulfuryl chloride (SO₂Cl₂) or photochemical methods may enable selective 1,5-substitution, though literature evidence for this approach remains sparse.
Diels-Alder Cyclization
Constructing the anthracene skeleton from chlorinated dienes and dienophiles could pre-install chlorine atoms. For instance, a chlorinated furan derivative reacting with a substituted benzoquinone might yield the target compound after dehydrogenation.
Comparative Analysis of Methods
Table 2: Method Comparison
The nitroanthraquinone route remains the most practical for large-scale synthesis, despite its reliance on hazardous solvents. Emerging methods like Diels-Alder cyclization warrant further exploration for greener alternatives.
Q & A
Q. How can researchers optimize the synthesis of thioanthraquinone derivatives from 1,5-dichloro-9,10-anthracenedione?
Methodological Answer:
- Stepwise Substitution : React 1,5-dichloro-9,10-anthracenedione with thiols (e.g., dodecanethiol, 4-fluorothiophenol) under reflux conditions in polar aprotic solvents (e.g., DMF). Monitor reaction progress via TLC.
- Purification : Use column chromatography (silica gel, eluents like hexane/ethyl acetate) to isolate products. Yields exceeding 57% are achievable with optimized stoichiometry and reaction times .
- Key Variables : Adjust solvent polarity and thiol nucleophilicity to control substitution efficiency. For example, bulky thiols may require longer reaction times .
Q. What analytical techniques confirm the structure and purity of synthesized 1,5-dichloro-9,10-dihydroanthracene derivatives?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to identify substituent positions. For example, cis- and trans-9,10-dinitro derivatives display distinct AA'BB coupling patterns and NOE effects .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretches at ~1670 cm for anthraquinones) .
- Chromatography : Validate purity via HPLC or TLC (R values) .
Q. What safety precautions are essential when handling this compound derivatives?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (Risk Code: 36/37/38). Avoid inhalation (Safety Code: S22) and skin contact (S24/25) .
- Storage : Store in airtight containers away from light and moisture. Label with hazard symbols (Xi) and WGK Germany classification (Category 3) .
Advanced Research Questions
Q. How does the choice of solvent and catalyst affect C-H activation in modifying this compound?
Methodological Answer:
- Catalytic Systems : Rhenium(II) and Rhodium(III) catalysts enable regioselective C-H alkylation or oxygenation. For example, Re catalysts promote hydroxylation at the 4-position with 57% yield under mild conditions .
- Solvent Effects : Polar solvents (e.g., DCM) enhance electrophilic activation, while aprotic solvents favor radical pathways. Optimize temperature (e.g., 80°C for Rh-catalyzed annulation) .
Q. How can researchers control elimination vs. substitution pathways in reactions involving this compound?
Methodological Answer:
Q. What challenges arise in characterizing pseudopolymorphs of halogenated dihydroanthracene derivatives?
Methodological Answer:
- Crystallography : Solvent inclusion (e.g., diethylamine) disrupts H-bonding networks. Use single-crystal X-ray diffraction to resolve gauche vs. staggered solvent conformations .
- Synthon Competition : Prioritize strong H-bond acceptors (e.g., dipolar aprotic solvents) to stabilize pseudopolymorphs. Centrosymmetric packing often requires solvent-mediated synthons .
Q. How to analyze thermal decomposition products of this compound under high-temperature conditions?
Methodological Answer:
- Thermal Studies : Heat samples in sealed tubes (230°C, 24 hrs). Identify chlorine loss via GC-MS and HCl detection (titration). Byproducts include 9-chloroanthracene and reduced derivatives .
- Pathway Validation : Co-heat with 9,10-dihydroanthracene to confirm hydrogen transfer mechanisms. Use NMR to track aromatic proton shifts .
Q. What are the regioselectivity considerations in nitration reactions of dihydroanthracene derivatives?
Methodological Answer:
- Nitration Conditions : Use acetyl nitrate in CHCl at 25°C. Cis- and trans-9,10-dinitro isomers form via radical pathways, confirmed by - correlation NMR .
- Kinetic Analysis : Apply pseudo-first-order rate models with NO concentration plots to predict regioselectivity. Higher NO favors trans-isomer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
